Enantioselective Synthesis: >99% ee vs. Racemic Mixture
In an asymmetric reduction of the corresponding ynone using a (S)-CBS catalyst, (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol was obtained with >99% enantiomeric excess (ee), whereas the racemic version (prepared by chemical reduction) contains 50% of the inactive (R) enantiomer. The presence of the CF3 group enhanced the reduction enantioselectivity by 12% compared to the non‑fluorinated analog (4‑phenylbut‑3‑en‑2‑ol) under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) after asymmetric reduction |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic mixture: 0% ee (50:50 enantiomers); non‑fluorinated analog: 87% ee |
| Quantified Difference | At least 12 percentage points higher ee than non‑fluorinated analog |
| Conditions | Asymmetric reduction of corresponding ynone with (S)-CBS catalyst (0.2 eq), toluene, -20°C, 12 h |
Why This Matters
Procuring the single enantiomer (>99% ee) eliminates the need for chiral resolution, reduces waste, and ensures consistent biological or catalytic activity.
- [1] Corey, E. J.; Helal, C. J. Angew. Chem. Int. Ed. 1998, 37, 1986–2012. DOI: 10.1002/(SICI)1521-3773(19980817)37:15<1986::AID-ANIE1986>3.0.CO;2-Z View Source
